REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl-].[Li+].[OH-].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
2-pyridylboronic acid glycol ester
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
trans-di-μ-acetato-bis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium
|
Quantity
|
0.05 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Customary aqueous work-up and crystallization of the crude product from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |